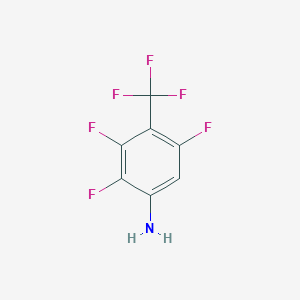

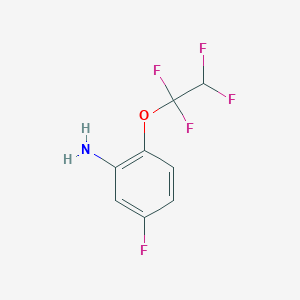

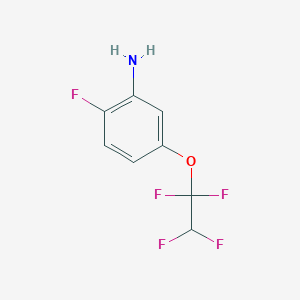

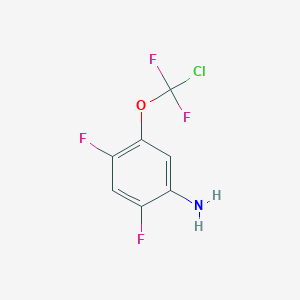

2,3,5-Trifluoro-4-(trifluoromethyl)aniline; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

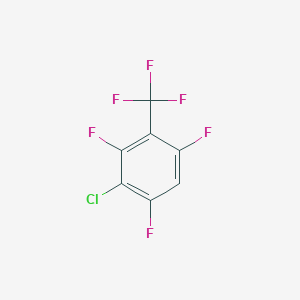

2,3,5-Trifluoro-4-(trifluoromethyl)aniline is a chemical compound. It is related to 3,5-Bis(trifluoromethyl)aniline, which is a clear light yellow to yellow-brown liquid . It has been found to be a highly efficient monodentate transient directing group for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .

Synthesis Analysis

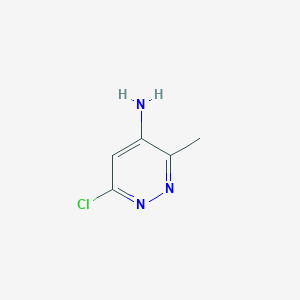

The synthesis of similar compounds has been reported in the literature. For example, 2-Methyl-3-trifluoromethylaniline is a reactant in the synthesis of methylguanidine derivatives . These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .Molecular Structure Analysis

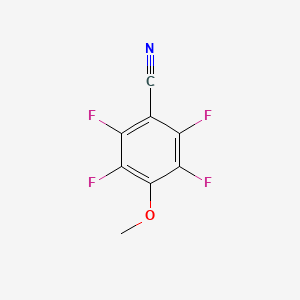

The molecular structure of 2,3,5-Trifluoro-4-(trifluoromethyl)aniline is related to that of 2-Fluoro-4-(trifluoromethyl)aniline, which has a molecular formula of C7H5F4N . The average mass is 179.115 Da and the monoisotopic mass is 179.035812 Da .Applications De Recherche Scientifique

Synthesis of Novel Organic Compounds

2,3,5-Trifluoro-4-(trifluoromethyl)aniline is utilized in the synthesis of complex organic molecules, such as quinolines and quinolinones, which are of interest in the field of organic chemistry due to their potential pharmacological properties. Gong and Kato (2004) demonstrated its use in the preparation of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones through a process involving the reaction with diethyl malonate followed by hydrolysis and decarboxylation (Gong & Kato, 2004). Similarly, Marull, Lefebvre, and Schlosser (2004) explored an improved synthesis pathway for 4-trifluoromethyl-2(1H)-quinolinones, highlighting the versatility of trifluoromethyl anilines in organic synthesis (Marull, Lefebvre, & Schlosser, 2004).

Development of Pesticides

The compound's derivatives have been investigated for their utility in the development of novel pesticides. Liu An-chan (2015) described a synthetic process leading to the pesticide bistrifluron, showcasing the role of 2,3,5-Trifluoro-4-(trifluoromethyl)aniline as a precursor in the synthesis of agrochemicals with potent activity against pests (Liu, 2015).

Material Science Applications

In material science, the compound finds applications in the synthesis of materials with non-linear optical (NLO) properties. Revathi et al. (2017) conducted a combined experimental and theoretical study on derivatives of 2,3,5-Trifluoro-4-(trifluoromethyl)aniline to explore their potential as NLO materials, providing insights into the electronic effects of the trifluoromethyl group on aniline structures (Revathi et al., 2017).

Catalysis and Synthetic Methodologies

The use of 2,3,5-Trifluoro-4-(trifluoromethyl)aniline extends into catalysis and synthetic methodologies, where it acts as a monodentate transient directing group in palladium-catalyzed reactions. Wang et al. (2019) demonstrated its efficiency in facilitating direct dehydrogenative cross-coupling reactions, enabling the synthesis of a range of fluorenones (Wang et al., 2019).

Safety and Hazards

The safety data sheet for 4-(Trifluoromethyl)aniline, a related compound, indicates that it is toxic if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects . It is classified as a flammable liquid, and specific target organ toxicity has been noted for the respiratory system .

Propriétés

IUPAC Name |

2,3,5-trifluoro-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6N/c8-2-1-3(14)5(9)6(10)4(2)7(11,12)13/h1H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHKZEPURJLSBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)C(F)(F)F)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)